molecular formula C9H7ClN2O B13053711 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile

Cat. No.: B13053711
M. Wt: 194.62 g/mol
InChI Key: OCQBRASJMAQCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile typically involves the reaction of 5-chloropyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in metabolic processes. For example, it may inhibit enzymes responsible for the synthesis of nucleic acids, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloropyridin-2-YL)-3-oxobutanenitrile is unique due to its specific combination of a chloropyridine ring and a butanenitrile moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-(5-chloropyridin-2-yl)-3-oxobutanenitrile

InChI

InChI=1S/C9H7ClN2O/c10-7-1-2-8(12-6-7)5-9(13)3-4-11/h1-2,6H,3,5H2

InChI Key

OCQBRASJMAQCGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)CC(=O)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.